![molecular formula C29H26N6O2S B1236038 4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1236038.png)
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]-3-indolyl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide is a member of indoles.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study synthesized various benzoxazepine and benzothiazepine derivatives, including structures similar to the compound , assessing their antipsychotic and anticonvulsant activities. Among these, one compound exhibited notable antipsychotic properties (Kaur et al., 2012).
Anticancer Applications
- Research on N-substituted benzamides, which structurally resemble the compound , revealed moderate to excellent anticancer activity against various cancer cell lines, surpassing a reference drug in some instances (Ravinaik et al., 2021).
- Another study involving thiazole and thiadiazole derivatives, similar in structure to the compound, showed significant anticancer activity against multiple cancer cell lines, indicating apoptosis induction in cancer cells (Ekrek et al., 2022).
Nematicidal and Antimicrobial Activity
- A study synthesized derivatives with structures akin to the compound, testing for nematicidal and antimicrobial activity. Some compounds showed notable activity against bacteria and fungi, suggesting potential for further development in antimicrobial applications (Reddy et al., 2010).
Anti-inflammatory Applications
- Indole derivatives, structurally similar to the compound , were synthesized and evaluated for anti-inflammatory activity. One compound demonstrated potent anti-inflammatory and analgesic activities, suggesting potential in this field (Bhati & Kumar, 2008).
properties
Product Name |
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
---|---|
Molecular Formula |
C29H26N6O2S |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-methyl-N-[5-[2-[(2E)-2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C29H26N6O2S/c1-19-7-11-21(12-8-19)17-35-18-23(24-5-3-4-6-25(24)35)16-30-32-26(36)15-27-33-34-29(38-27)31-28(37)22-13-9-20(2)10-14-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,36)(H,31,34,37)/b30-16+ |
InChI Key |
FCFIMGYJKSFKSJ-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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